molecular formula C20H24ClFN2O B2613746 [(4-ETHOXYPHENYL)METHYL][2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE CAS No. 1351612-76-4

[(4-ETHOXYPHENYL)METHYL][2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE

Cat. No.: B2613746
CAS No.: 1351612-76-4
M. Wt: 362.87
InChI Key: WIECVNQXVRMLEV-UHFFFAOYSA-N
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Description

[(4-ETHOXYPHENYL)METHYL][2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE is a complex organic compound that features both an indole and an ethoxyphenyl group. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ETHOXYPHENYL)METHYL][2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others . The ethoxyphenyl group is introduced through electrophilic substitution reactions, which are facilitated by the electron-rich nature of the indole ring .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

[(4-ETHOXYPHENYL)METHYL][2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

[(4-ETHOXYPHENYL)METHYL][2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(4-ETHOXYPHENYL)METHYL][2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O.ClH/c1-3-24-17-7-4-15(5-8-17)13-22-11-10-18-14(2)23-20-9-6-16(21)12-19(18)20;/h4-9,12,22-23H,3,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIECVNQXVRMLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCCC2=C(NC3=C2C=C(C=C3)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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